molecular formula C16H18N2O3 B14016283 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile CAS No. 17229-48-0

2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile

Cat. No.: B14016283
CAS No.: 17229-48-0
M. Wt: 286.33 g/mol
InChI Key: JZJSVMVVXZAZGD-UHFFFAOYSA-N
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Description

2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C14H17NO3 It is characterized by the presence of three ethoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 2,4,5-triethoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4,5-Trimethoxyphenyl)methylidene]propanedinitrile
  • 2-[(2,4,5-Trimethylphenyl)methylidene]propanedinitrile

Uniqueness

2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to its methoxy and methyl analogs, the ethoxy groups may provide different steric and electronic effects, leading to distinct properties and applications.

Properties

CAS No.

17229-48-0

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-[(2,4,5-triethoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C16H18N2O3/c1-4-19-14-9-16(21-6-3)15(20-5-2)8-13(14)7-12(10-17)11-18/h7-9H,4-6H2,1-3H3

InChI Key

JZJSVMVVXZAZGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C=C(C#N)C#N)OCC)OCC

Origin of Product

United States

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